molecular formula C12H15N4OPS B14297294 4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine CAS No. 114607-34-0

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine

Katalognummer: B14297294
CAS-Nummer: 114607-34-0
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: CKVLAFHSWQYGNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine is a complex organic compound with a unique structure that includes both amino and phosphinothioyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with phosphorus trichloride and sulfur to form the phosphinothioyl intermediate. This intermediate is then reacted with 4-aminobenzene-1,4-diamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The amino and phosphinothioyl groups can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Para-phenylenediamine: A related compound with similar amino groups but lacking the phosphinothioyl group.

    4-N-[(4-aminoanilino)phenyl]benzene-1,4-diamine: Another similar compound with a different substituent pattern.

Uniqueness

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine is unique due to the presence of both amino and phosphinothioyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

114607-34-0

Molekularformel

C12H15N4OPS

Molekulargewicht

294.31 g/mol

IUPAC-Name

4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine

InChI

InChI=1S/C12H15N4OPS/c13-9-1-5-11(6-2-9)15-18(17,19)16-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H3,15,16,17,19)

InChI-Schlüssel

CKVLAFHSWQYGNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)NP(=S)(NC2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.